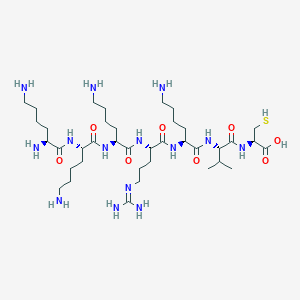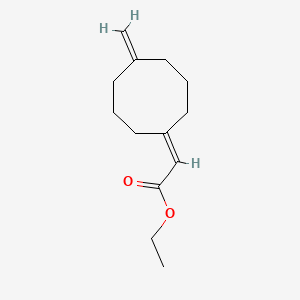
Ethyl (5-methylidenecyclooctylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-methylidenecyclooctylidene)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-methylidenecyclooctylidene)acetate can be achieved through several methods. One common approach involves the reaction of 5-methylidenecyclooctanone with ethyl acetate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to the boiling point of the solvent to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-methylidenecyclooctylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate or ozone.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Substitution: Ammonia (NH3) or primary amines in an organic solvent.
Major Products Formed
Hydrolysis: 5-methylidenecyclooctanone and ethanol.
Reduction: 5-methylidenecyclooctanol.
Oxidation: 5-methylidenecyclooctanone and ethyl acetate.
Substitution: 5-methylidenecyclooctylideneamide.
Applications De Recherche Scientifique
Ethyl (5-methylidenecyclooctylidene)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (5-methylidenecyclooctylidene)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.
Comparaison Avec Des Composés Similaires
Ethyl (5-methylidenecyclooctylidene)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with widespread use as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Isopentyl acetate: Known for its banana-like aroma and used in flavoring and perfumery.
The uniqueness of this compound lies in its cyclooctylidene ring structure, which imparts distinct chemical and physical properties compared to simpler esters.
Propriétés
Numéro CAS |
214467-07-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
ethyl 2-(5-methylidenecyclooctylidene)acetate |
InChI |
InChI=1S/C13H20O2/c1-3-15-13(14)10-12-8-4-6-11(2)7-5-9-12/h10H,2-9H2,1H3 |
Clé InChI |
JMNMJAYVRJPRQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCCC(=C)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
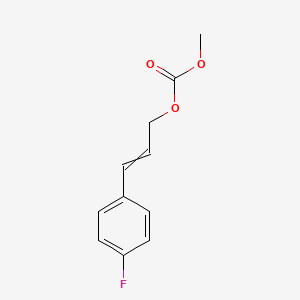

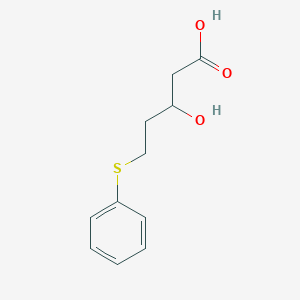


![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
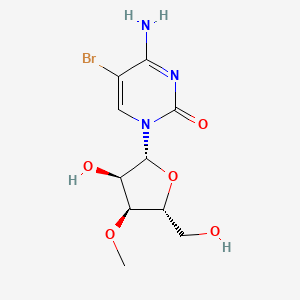
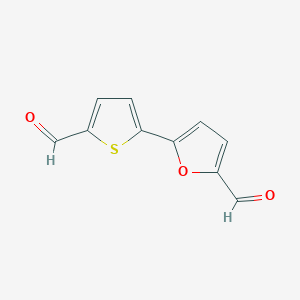
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
